molecular formula C17H13FN2O3 B11461206 methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate CAS No. 1020242-42-5

methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate

Cat. No.: B11461206
CAS No.: 1020242-42-5
M. Wt: 312.29 g/mol
InChI Key: QLQFAQUDIPBBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate typically involves the condensation of an indazole derivative with a fluorophenyl ketone. One common method involves the reaction of 1H-indazole-3-carboxylic acid with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
  • Methyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
  • Methyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-indazole-3-carboxylate

Uniqueness

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. Fluorine atoms are known to influence the lipophilicity and electronic properties of compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

1020242-42-5

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]indazole-3-carboxylate

InChI

InChI=1S/C17H13FN2O3/c1-23-17(22)16-13-4-2-3-5-14(13)20(19-16)10-15(21)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3

InChI Key

QLQFAQUDIPBBOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.